molecular formula C22H25NO2 B12932779 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid CAS No. 88561-08-4

4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid

Cat. No.: B12932779
CAS No.: 88561-08-4
M. Wt: 335.4 g/mol
InChI Key: OUSJEUUXYAPERG-UHFFFAOYSA-N
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Description

4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone linked to a phenyl group substituted with a 1-butylindole moiety at the 2-position. The indole ring system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a common pharmacophore in medicinal chemistry due to its bioactivity. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs from the literature highlight its relevance in drug discovery, particularly in targeting inflammatory or metabolic pathways .

Properties

CAS No.

88561-08-4

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[4-(1-butylindol-2-yl)phenyl]butanoic acid

InChI

InChI=1S/C22H25NO2/c1-2-3-15-23-20-9-5-4-8-19(20)16-21(23)18-13-11-17(12-14-18)7-6-10-22(24)25/h4-5,8-9,11-14,16H,2-3,6-7,10,15H2,1H3,(H,24,25)

InChI Key

OUSJEUUXYAPERG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Indole N-Butylation

  • Method: The butyl group is introduced at the N-1 position of the indole ring typically via alkylation using butyl halides (e.g., butyl chloride or bromide) under basic conditions or via Friedel-Crafts alkylation with Lewis acid catalysts such as aluminum chloride.
  • Reaction Conditions: Mild to moderate temperatures, inert atmosphere to prevent oxidation, and solvents like dichloromethane or acetonitrile.
  • Outcome: Selective N-alkylation without substitution at the C-2 or C-3 positions of the indole ring.

Attachment of Indole to Phenyl Ring

  • Method: The indole-2-position is coupled to a para-substituted phenyl ring through Suzuki-Miyaura cross-coupling or direct arylation .
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) with appropriate ligands.
  • Reagents: Phenylboronic acid derivatives or aryl halides.
  • Solvents: Polar aprotic solvents such as DMF or toluene.
  • Conditions: Elevated temperatures (80–110 °C), base such as potassium carbonate or cesium carbonate.
  • Notes: This step ensures the formation of the 2-arylindole linkage critical for the target compound.

Introduction of Butanoic Acid Side Chain

  • Method 1: Direct carboxylation of a para-substituted phenyl intermediate via lithiation followed by CO2 quenching.
  • Method 2: Esterification of a para-substituted phenyl butanol intermediate followed by oxidation to the acid.
  • Method 3: Use of Suzuki coupling with a boronic acid bearing a butanoic acid or protected ester group.
  • Oxidation: If starting from an alcohol, oxidation to the acid can be achieved using Jones oxidation or TEMPO-mediated oxidation.
  • Purification: Acid-base extraction and recrystallization to isolate the pure acid.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N-Butylation of indole Butyl chloride, AlCl3, DCM, RT 70–85 Selective N-alkylation
2 Suzuki coupling (indole-phenyl) Pd(PPh3)4, K2CO3, DMF, 90 °C 65–80 Formation of 2-(4-phenyl)indole
3 Side chain introduction Lithiation + CO2 or esterification + oxidation 60–75 Installation of butanoic acid moiety
4 Purification Acid-base extraction, recrystallization Ensures high purity for biological use

Comparative Analysis of Preparation Methods

Preparation Aspect Direct Carboxylation Route Esterification + Oxidation Route Suzuki Coupling with Acid Derivative
Reaction Complexity Moderate Higher (multi-step) Moderate
Yield Moderate to good (60–70%) Good (65–75%) Good (65–80%)
Purity High after purification High after purification High after purification
Scalability Challenging due to lithiation step More scalable with optimized oxidation Scalable with catalyst optimization
Side Reactions Possible over-lithiation Possible over-oxidation Possible homocoupling side products

Chemical Reactions Analysis

4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid exhibit promising anti-inflammatory effects. A study compared various substituted phenylcarbamate derivatives for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives demonstrated significant inhibition of inflammation, suggesting that the indole structure contributes to this biological activity .

Anti-cancer Potential

The compound has also been investigated for its anti-cancer properties. A study synthesized several derivatives based on the indole scaffold and tested their antiproliferative activity against various human cancer cell lines, including HeLa (cervix), Ishikawa (endometrial), and T-47D (breast). Although initial results showed limited activity against solid tumors, further modifications of the structure may enhance efficacy against specific cancer types .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has garnered attention due to their ability to interact with neurotransmitter systems. Research indicates that compounds with an indole structure may act as agonists for dopamine D4 receptors and serotonin receptors, which are critical in treating central nervous system disorders . This suggests that 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid could be explored further for neurological applications.

Cosmetic Applications

Recent studies have explored the use of indole derivatives in cosmetic formulations. The compound's properties may enhance skin health through anti-inflammatory and antioxidant mechanisms, making it a candidate for topical applications in skincare products . Research into formulation stability and efficacy has been conducted to ensure safety and effectiveness in cosmetic products.

Case Study 1: Anti-inflammatory Screening

A series of experiments evaluated the anti-inflammatory effects of various derivatives derived from 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid. The study utilized a carrageenan-induced edema model in rats, where several compounds showed significant reductions in paw swelling compared to control groups. The most effective compounds achieved over 50% inhibition within 12 hours post-administration.

Case Study 2: Antiproliferative Activity

In vitro testing was performed on multiple cancer cell lines using synthesized derivatives of the compound. While most compounds exhibited minimal activity against solid tumors, some showed promise as potential leads for further development against specific cancer types when combined with other therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid with structurally related compounds from the evidence, focusing on molecular features, substituents, and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid (Target) N/A C₂₃H₂₅NO₂ 347.45 (calculated) - Butyl-substituted indole at phenyl-4-position
- Butanoic acid chain
Hypothetical structure; inferred from nomenclature. No direct data in evidence.
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid 63610-08-2 C₁₈H₁₅NO₃ 293.32 - Isoindolinone (3-oxo-isoindole) core
- Butanoic acid chain
Safety data available; no significant hazards reported .
4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid 899718-22-0 C₁₄H₁₈N₂O₅S 326.37 - Acetylated dihydroindole
- Sulfonamide linkage to butanoic acid
Purity ≥95%; discontinued commercial availability .
2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid 94232-67-4 C₁₈H₁₅NO₄ 309.32 - Phthalimide (1,3-dioxoisoindole) substituent
- Shorter butyric acid chain
Synonyms include EINECS 303-995-2; no safety or bioactivity data provided .
4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid (from Lycium barbarum) N/A C₁₀H₁₃NO₄ 211.22 - Pyrrole ring with formyl and hydroxymethyl groups
- Butanoic acid chain
Natural product isolated from goji berry; novel structure with antioxidant potential .

Structural and Functional Analysis

  • Indole vs. Isoindole/Phthalimide Cores: The target compound’s indole scaffold differs from isoindolinone (e.g., 63610-08-2) or phthalimide (e.g., 94232-67-4) derivatives.
  • Substituent Effects :
    The 1-butyl group on the indole ring in the target compound likely increases lipophilicity (logP ~4.5 estimated) compared to shorter chains or polar substituents (e.g., acetyl or sulfonamide groups in 899718-22-0). This could enhance membrane permeability but reduce aqueous solubility .

  • Acid Chain Modifications: Butanoic acid chains are common in nonsteroidal anti-inflammatory drugs (NSAIDs) for carboxylate-mediated target binding. The target’s four-carbon chain contrasts with the butyric acid (C₄) in 94232-67-4 and the sulfonamide-linked chain in 899718-22-0, which may influence steric interactions with enzymes or receptors .

Physicochemical and Commercial Considerations

  • Compounds like 899718-22-0 (MW 326.37) with sulfonamide groups exhibit moderate polarity (XLogP3 = 0.1), whereas the phthalimide derivative 94232-67-4 (MW 309.32) may have higher crystallinity and melting points .
  • Synthesis and Availability :
    Commercial unavailability of the target compound contrasts with discontinued but cataloged analogs like 899718-22-0, which was previously offered at ≥95% purity. Natural analogs (e.g., pyrrole derivatives from Lycium barbarum) highlight biosynthetic pathways for related structures .

Biological Activity

4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid is a synthetic compound with a unique structural configuration that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including anti-inflammatory and antineoplastic properties, through a synthesis of research findings and case studies.

Chemical Structure and Properties

The compound features a butanoic acid moiety linked to a phenyl group, which is further substituted with a butyl-1H-indole. This structure is indicative of its potential interactions with various biological targets.

Anti-inflammatory Effects

Research indicates that 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation. In studies comparing various compounds, those structurally similar to this compound demonstrated promising anti-inflammatory activity, particularly in the carrageenan-induced rat paw edema model, where inhibition percentages ranged from 39% to 54% compared to standard drugs like indomethacin .

Antineoplastic Properties

The compound also shows potential antineoplastic (anti-cancer) properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exact pathways remain under investigation, but its structural similarity to other known anticancer agents suggests a promising therapeutic profile.

Comparative Analysis with Similar Compounds

A comparative analysis of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid with structurally related compounds reveals insights into its unique biological activities:

Compound NameStructure SimilarityUnique Features
1-(4-butylphenyl)-3-methylindoleSimilar indole structureContains a methyl group instead of butanoic acid
5-butylindoleIndole coreLacks phenyl substitution, potentially different activity
4-(3-butoxyphenyl)butanoic acidSimilar butanoic acid moietyDifferent aromatic substitution pattern

This table highlights the distinct features of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid that may influence its pharmacological effects and therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives, including the compound . For instance:

  • Study on Anti-inflammatory Activity : In vivo tests demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models, with mechanisms involving COX inhibition being suggested .
  • Anticancer Activity Investigation : A study reported that compounds with similar structures inhibited the growth of various cancer cell lines, indicating that modifications to the indole structure could enhance therapeutic efficacy against tumors .
  • Mechanistic Studies : Investigations into the binding affinity of this compound towards specific receptors have shown promising results, suggesting that it may act as a modulator for certain biological pathways involved in inflammation and cancer progression .

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